trans-Chrysanthemol

Übersicht

Beschreibung

trans-Chrysanthemol: is a naturally occurring sesquiterpene alcohol that can be isolated from the plant Chrysanthemum indicum. It is known for its anti-inflammatory properties and is used in various scientific research applications . The molecular formula of this compound is C10H18O, and it has a molecular weight of 154.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of trans-Chrysanthemol can be achieved through various synthetic routes. One such method involves the use of chrysanthemyl diphosphate synthase (TcCDS) to catalyze the formation of chrysanthemyl diphosphate from dimethylallyl diphosphate. This intermediate can then be hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Chrysanthemum indicum. The compound is isolated through a series of extraction and purification steps, including solvent extraction and chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Chrysanthemol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.

Major Products:

Oxidation Products: trans-Chrysanthemal and trans-Chrysanthemic acid.

Reduction Products: Corresponding hydrocarbons.

Substitution Products: Esters and ethers.

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Synthesis

Chrysanthemyl Diphosphate Synthase

trans-Chrysanthemol is synthesized from chrysanthemyl diphosphate (CDP) through the action of chrysanthemyl diphosphate synthase (CDS), which catalyzes the conversion of dimethylallyl diphosphate (DMAPP) to CDP and subsequently to this compound. This enzymatic process is crucial for the production of pyrethrins, making this compound a key intermediate in the synthesis of these widely used natural pesticides .

Biosynthesis in Transgenic Plants

Research has demonstrated that transgenic plants, such as tobacco and tomato, can be engineered to overexpress CDS, leading to increased production of this compound. For instance, tobacco plants expressing CDS emitted this compound at rates between 0.12 and 0.16 µg/h/g fresh weight . Additionally, tomato plants engineered with CDS and other genes showed enhanced production of trans-chrysanthemic acid, indicating the potential for metabolic engineering to optimize yields of this compound .

Agricultural Applications

Natural Insecticides

this compound is integral to the formulation of pyrethrins, which are effective against a variety of agricultural pests. The use of pyrethrins derived from this compound is favored due to their rapid degradation in the environment and low toxicity to mammals compared to synthetic pesticides . Studies have shown that plants engineered to produce higher levels of this compound exhibit increased resistance to pests such as aphids, enhancing crop protection without relying on chemical pesticides .

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant floral aroma, this compound is utilized in the fragrance and flavor industries. Its application includes use in perfumes, cosmetics, and food products where a natural scent is desirable. The ability to produce this compound through biotechnological methods allows for sustainable sourcing compared to traditional extraction methods from plants .

Case Study 1: Enhanced Pest Resistance

A study involving the transformation of chrysanthemum plants with chrysanthemol synthase (TcCHS) genes demonstrated significant reductions in aphid populations when these plants were exposed to pest infestations. The engineered plants emitted volatile this compound at high rates and produced chrysanthemol glycosides that deterred aphid feeding .

Case Study 2: Production in Tomato Plants

Transgenic tomato lines expressing CDS alongside alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) genes were shown to produce elevated levels of trans-chrysanthemic acid—up to 1.7-fold higher than non-transgenic controls—demonstrating the potential for using fruit as a platform for producing valuable monoterpenes .

Future Perspectives

The ongoing research into this compound highlights its versatility as a compound with applications spanning agriculture, biotechnology, and industrial sectors. Future studies may focus on optimizing metabolic pathways in various plant species to enhance yields further while exploring its potential therapeutic properties.

Summary Table: Key Applications of this compound

| Application Area | Description |

|---|---|

| Biochemical Pathways | Key intermediate in pyrethrin biosynthesis; produced by CDS from DMAPP |

| Agricultural Benefits | Used in natural insecticides; enhances pest resistance when produced by transgenic plants |

| Industrial Uses | Incorporated into fragrances and flavors; sustainable production through biotechnological methods |

| Case Studies | Demonstrated pest resistance in engineered chrysanthemums; increased production in tomatoes |

Wirkmechanismus

The mechanism of action of trans-Chrysanthemol involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound interacts with various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, to reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

cis-Chrysanthemyl alcohol: Another stereoisomer of Chrysanthemol with similar properties.

Chrysanthemyl acetate: An acetylation product of trans-Chrysanthemol.

trans-Chrysanthemal: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers and derivatives .

Biologische Aktivität

trans-Chrysanthemol is a monoterpenoid alcohol primarily derived from the chrysanthemum plant, specifically Tanacetum cinerariifolium. It serves as a precursor in the biosynthesis of pyrethrins, which are widely used as natural insecticides. This compound exhibits various biological activities, including insecticidal properties, and has garnered attention for its potential applications in agriculture and medicine.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several enzymatic reactions. The key enzyme, chrysanthemyl diphosphate synthase (CDS), catalyzes the conversion of dimethylallyl diphosphate (DMAPP) into chrysanthemyl diphosphate (CPP), which is subsequently hydrolyzed to yield this compound.

Key Enzymatic Steps:

- Formation of Chrysanthemyl Diphosphate :

-

Conversion to this compound :

- Enzyme: Hydrolytic enzymes (not fully characterized)

- Reaction: CPP → this compound + phosphate

Insecticidal Properties

This compound has demonstrated significant insecticidal activity against various pests, notably aphids. Research indicates that plants engineered to overexpress the TcCHS gene (which encodes for chrysanthemol synthase) emit higher levels of this compound, leading to reduced aphid populations in field trials .

Case Study: Aphid Resistance

- Plant Model : Transgenic chrysanthemum (Chrysanthemum morifolium)

- Gene Overexpression : TcCHS gene

- Findings :

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown it to possess inhibitory effects against various bacterial strains, making it a candidate for developing natural preservatives or therapeutic agents.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities, contributing to the protection of cells from oxidative stress. This property may have implications for its use in nutraceutical applications.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Insecticidal | Reduces aphid populations in transgenic plants | |

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Antioxidant | Protects cells from oxidative stress |

Table 2: Enzymatic Properties of CDS

| Enzyme | Substrate | (μM) | Activity Level |

|---|---|---|---|

| Chrysanthemyl Diphosphate Synthase (CDS) | DMAPP | ~100 | Competitively inhibited by CPP |

| Hydrolytic Enzymes | Chrysanthemyl Diphosphate (CPP) | Not determined | Converts CPP to this compound |

Eigenschaften

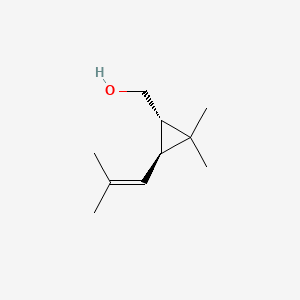

IUPAC Name |

[(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIENNKVJCMAP-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18383-58-9, 76704-87-5 | |

| Record name | Chrysanthemol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemol, (1S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076704875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHRYSANTHEMOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7RGL82B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMOL, (1S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5M4WX8TLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.